molecular formula C13H17NO4S B1364824 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid CAS No. 65054-83-3

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid

Cat. No.: B1364824
CAS No.: 65054-83-3
M. Wt: 283.35 g/mol
InChI Key: DHVHARWVSABRLB-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is an organic compound with the molecular formula C13H17NO4S It is characterized by the presence of a methoxybenzoyl group, an amino group, and a methylthio group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The starting material, 2-methoxybenzoic acid, is reacted with thionyl chloride to form 2-methoxybenzoyl chloride.

    Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with an appropriate amine, such as 4-aminobutanoic acid, under basic conditions to form the amide intermediate.

    Thioether Formation: The amide intermediate is further reacted with methylthiol in the presence of a suitable catalyst to introduce the methylthio group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the amino and methylthio groups can engage in covalent modifications or redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid shares similarities with compounds such as 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)pentanoic acid and 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)hexanoic acid.

Uniqueness

  • The unique combination of the methoxybenzoyl, amino, and methylthio groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-11-6-4-3-5-9(11)12(15)14-10(13(16)17)7-8-19-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHARWVSABRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397420
Record name N-(2-Methoxybenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65054-83-3
Record name N-(2-Methoxybenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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